molecular formula C21H16ClFN2 B2376547 3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole CAS No. 338777-18-7

3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2376547
CAS No.: 338777-18-7
M. Wt: 350.82
InChI Key: LUFPFMIDUNOTDR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of three distinct phenyl groups, each substituted with different functional groups: chlorine, fluorine, and hydrogen. The pyrazole ring structure is a notable feature, contributing to its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically employing reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated pyrazole rings.

Scientific Research Applications

3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has been studied for various applications:

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole exerts its effects is often related to its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it may bind to the active site of the enzyme, preventing the oxidation of phenolic substrates . This interaction can disrupt the enzyme’s normal function, leading to decreased melanin production in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole: Similar structure but lacks the dihydro component.

    3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-1-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole lies in its specific substitution pattern and the presence of the dihydro component, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-fluorophenyl)-3-phenyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2/c22-17-8-6-15(7-9-17)20-14-21(16-4-2-1-3-5-16)25(24-20)19-12-10-18(23)11-13-19/h1-13,21H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFPFMIDUNOTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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